Selective Antifungal Activity: Exfoliazone vs. Viridobrunnine A
Exfoliazone demonstrates selective antifungal activity against the plant pathogen *Valsa ceratosperma* with an ED50 of 70 μg/mL for inhibition of mycelial growth [1]. In contrast, the structurally related phenoxazine viridobrunnine A exhibits no detectable antifungal activity against the three fungal strains tested under identical assay conditions [2]. This stark functional divergence highlights the critical role of Exfoliazone's specific substitution pattern (acetamide and hydroxymethyl groups) for its antifungal efficacy.
| Evidence Dimension | Antifungal Activity (Mycelial Growth Inhibition) |
|---|---|
| Target Compound Data | ED50 = 70 μg/mL |
| Comparator Or Baseline | Viridobrunnine A: No antifungal activity detected |
| Quantified Difference | Target is active; comparator is inactive |
| Conditions | *Valsa ceratosperma* and other fungal strains; agar diffusion assay |
Why This Matters
Procurement for antifungal research requires assurance of selective, target-specific activity; generic phenoxazine analogs lack this defined potency and specificity.
- [1] Imai S, Shimazu A, Furihata K, Furihata K, Hayakawa Y, Seto H. Isolation and structure of a new phenoxazine antibiotic, exfoliazone, produced by Streptomyces exfoliatus. J Antibiot (Tokyo). 1990;43(12):1606-1607. View Source
- [2] Liu Z, et al. Viridobrunnines A and B, antimicrobial phenoxazinone alkaloids from a soil associated Streptomyces sp. Heterocycles. 2017. View Source
